2-(1,3-benzothiazol-2-yl)-N-ethylhydrazinecarbothioamide
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Overview
Description
2-(1,3-Benzothiazol-2-yl)-N-ethylhydrazinecarbothioamide is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to inhibit thyroid peroxidase . Additionally, benzothiazole-based compounds have shown potent activity against M. tuberculosis .
Mode of Action
Benzothiazole derivatives have been found to exhibit inhibitory effects on their targets, leading to changes in the biological functions of these targets .
Biochemical Pathways
Benzothiazole derivatives have been found to have significant effects on various biological pathways due to their broad spectrum of biological activities .
Pharmacokinetics
The pharmacokinetic profile of benzothiazole derivatives is generally favorable .
Result of Action
Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-tubercular effects .
Action Environment
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways, including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-yl)-N-ethylhydrazinecarbothioamide typically involves the reaction of 2-aminobenzothiazole with ethyl isothiocyanate under reflux conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of catalysts, microwave irradiation, and one-pot multicomponent reactions to streamline the synthesis and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-yl)-N-ethylhydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzothiazole compounds. These products often exhibit enhanced biological activities compared to the parent compound .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(1,3-benzothiazol-2-yl)-N-ethylhydrazinecarbothioamide include:
- N-(1,3-Benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides
- N-(6-chlorobenzo[d]thiazol-2-yl)-N’-ethylthiourea
- 2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-(substituted)acetohydrazide
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the benzothiazole ring and the ethylhydrazinecarbothioamide moiety. This structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for further research and development .
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-ylamino)-3-ethylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S2/c1-2-11-9(15)13-14-10-12-7-5-3-4-6-8(7)16-10/h3-6H,2H2,1H3,(H,12,14)(H2,11,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOAURAWOVKOPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NNC1=NC2=CC=CC=C2S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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